5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride

Catalog No.
S822321
CAS No.
1855907-05-9
M.F
C4H4ClIN2O2S
M. Wt
306.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride

CAS Number

1855907-05-9

Product Name

5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride

IUPAC Name

5-iodo-1-methylpyrazole-4-sulfonyl chloride

Molecular Formula

C4H4ClIN2O2S

Molecular Weight

306.51 g/mol

InChI

InChI=1S/C4H4ClIN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3

InChI Key

HJAADXPCNFUOLH-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)I

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)I

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. This compound features a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Specifically, it is characterized by an iodine atom at the 5-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring. The molecular formula for this compound is C4H4ClIN2O2SC_4H_4ClIN_2O_2S, and its molecular weight is approximately 306.51 g/mol .

There is no scientific literature available on the mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride.

  • Due to the absence of specific research, data on the safety and hazards of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is unavailable.
  • However, considering the functional groups present, some general safety precautions can be inferred:
    • Sulfonyl chlorides are generally corrosive and can react with water to release hydrochloric acid fumes.
    • Iodoorganic compounds may require specific handling due to potential toxicity.
Due to its functional groups:

  • Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution, allowing for the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives when reacted with nucleophiles such as amines, alcohols, or thiols.
  • Coupling Reactions: The iodine atom at the 5-position is reactive and can participate in cross-coupling reactions, including Suzuki-Miyaura or Sonogashira couplings, facilitating the formation of carbon-carbon bonds with aryl or alkyl groups.

The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves two main steps:

  • Iodination: A precursor such as 1-methyl-1H-pyrazole is reacted with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 5-position.
  • Sulfonylation: The resulting iodinated pyrazole is then treated with chlorosulfonic acid or similar reagents to install the sulfonyl chloride group at the 4-position .

Industrial production may utilize batch or continuous processes optimized for high yield and purity while ensuring safety measures for handling reactive intermediates.

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is investigated for potential therapeutic applications due to its biological activity.
  • Biological Studies: It is used in enzyme inhibition studies and protein modifications due to its electrophilic nature.
  • Material Science: The compound can be utilized to prepare functionalized materials for sensors, catalysts, or electronic devices .

Although detailed interaction studies specifically focusing on 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride are not extensively documented, its reactivity suggests that it can interact with various nucleophiles and participate in coupling reactions. These interactions can lead to diverse derivatives that may exhibit unique biological properties or enhanced functionalities in material science applications .

Several compounds share structural similarities with 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride. Below are some notable examples:

Compound NameCAS NumberKey Features
1-Methyl-1H-pyrazole-4-sulfonyl chloride288148-34-5Lacks iodine; used in similar reactions
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chlorideNot specifiedContains bromine instead of iodine
3-Iodo-1-methylpyrazoleNot specifiedIodine at a different position
5-Methylsulfonyl-1-methylpyrazoleNot specifiedContains a methylsulfonyl group

Uniqueness

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of an iodine atom and a sulfonyl chloride group on the pyrazole ring. This distinctive structure provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic applications. The presence of iodine enhances its utility in cross-coupling reactions while allowing further functionalization through nucleophilic substitution .

The compound’s molecular formula is C₄H₄ClIN₂O₂S, with a molecular weight of 306.51 g/mol. Its IUPAC name is 5-iodo-1-methylpyrazole-4-sulfonyl chloride, reflecting the substituents at positions 1 (methyl), 4 (sulfonyl chloride), and 5 (iodine) on the pyrazole ring.

PropertyValue
SMILESCN1C(=C(C=N1)S(=O)(=O)Cl)I
InChI KeyHJAADXPCNFUOLH-UHFFFAOYSA-N
Canonical SMILESC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl (analogy from related compounds)

The pyrazole ring consists of three carbons and two adjacent nitrogens, with the methyl group at position 1 and the sulfonyl chloride group at position 4. The iodine atom at position 5 enables further functionalization via electrophilic substitution or cross-coupling reactions.

Physical and Chemical Properties

The compound exhibits properties typical of sulfonyl chlorides and halogenated pyrazoles:

PropertyValue/Description
Molecular Weight306.51 g/mol
Boiling PointNot explicitly reported; analogous sulfonyl chlorides range from 200–400°C
DensityEstimated 2.2–2.5 g/cm³ (based on similar iodinated compounds)
SolubilityLikely soluble in polar aprotic solvents (e.g., dichloromethane, THF)
ReactivitySulfonyl chloride undergoes nucleophilic substitution; iodine enables cross-coupling

The sulfonyl chloride group is highly electrophilic, reacting readily with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The iodine substituent facilitates palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira), expanding its synthetic utility.

Historical Context and Development

Pyrazole derivatives have been studied since the late 19th century, with the first synthesis reported by Hans von Pechmann in 1898. Sulfonyl chlorides emerged as key intermediates in the 20th century, particularly in pharmaceutical chemistry. The iodination of pyrazoles, which became feasible with modern halogenation techniques, has enabled the synthesis of halogenated derivatives for cross-coupling applications.

Synthesis Pathway:

  • Pyrazole Core Formation: Synthesized via condensation of hydrazine with 1,3-diketones (e.g., acetylacetone).
  • Methylation: Introduction of the methyl group at position 1 using methyl iodide under basic conditions (e.g., potassium tert-butoxide in THF).
  • Sulfonylation: Reaction with chlorosulfonic acid or thionyl chloride to install the sulfonyl chloride group at position 4.
  • Iodination: Electrophilic substitution at position 5 using iodine donors (e.g., N-iodosuccinimide) under acidic or radical conditions.

Classification within Heterocyclic Chemistry

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride belongs to the pyrazole family, a class of azoles with adjacent nitrogen atoms. It is classified as:

  • Heterocyclic compound: Five-membered ring with two nitrogens.
  • Sulfonyl chloride derivative: Electrophilic sulfonyl group enables nucleophilic substitutions.
  • Halogenated pyrazole: Iodine substitution enhances reactivity in cross-coupling.
Comparison5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chlorideRelated Pyrazole Derivatives
Functional GroupsSulfonyl chloride, iodineSulfonamide, carboxylic acid, methyl
ReactivityElectrophilic substitution, cross-couplingLimited electrophilic substitution
ApplicationsPharmaceutical intermediates, agrochemicalsAnti-inflammatory agents, fungicides

Significance in Synthetic Organic Chemistry

This compound serves as a versatile intermediate in medicinal and agrochemical synthesis:

  • Sulfonamide Formation: Reacts with amines to form sulfonamides, a pharmacophore in COX-2 inhibitors (e.g., celecoxib) and antimicrobial agents.
  • Cross-Coupling Reactions: The iodine atom enables palladium-catalyzed couplings, introducing aryl or alkenyl groups for diversification.
  • Functional Group Interconversion: Sulfonyl chloride can be hydrolyzed to sulfonic acids or reduced to thiols.

Example Application:In the synthesis of antitumor agents, the sulfonyl chloride group may be replaced by amines to form sulfonamide derivatives with enhanced bioactivity.

XLogP3

0.9

Dates

Modify: 2023-08-16

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